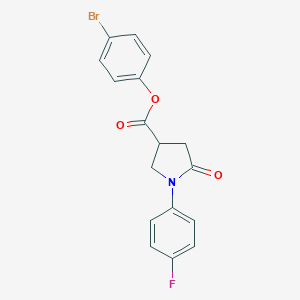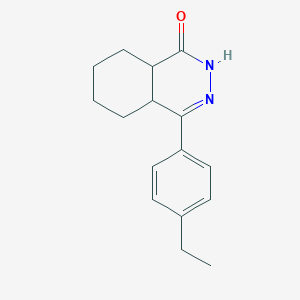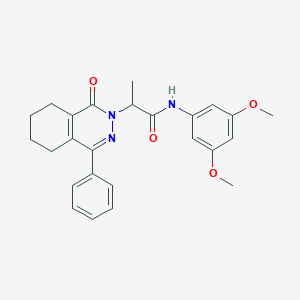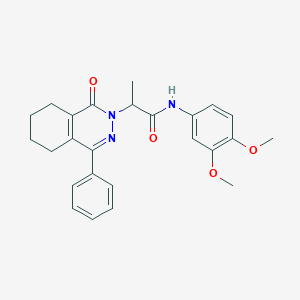![molecular formula C18H17BrN2O4S B271089 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that belongs to the group of heterocyclic compounds. It has shown potential in scientific research for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of specific enzymes and receptors in the body. It inhibits the activity of COX-2, which is responsible for the production of inflammatory prostaglandins. It also inhibits the activity of topoisomerase I and II, which are essential for DNA replication and cell division. Additionally, it has been found to bind to the beta-amyloid peptide, which is responsible for the formation of plaques in the brain in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide have been extensively studied. It has been found to reduce inflammation by inhibiting the activity of COX-2. It also induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase I and II. Additionally, it has been found to bind to beta-amyloid peptide and prevent its aggregation, thereby reducing the formation of plaques in the brain in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its unique mechanism of action and potential applications in various scientific fields. However, one of the major limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is to explore its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in inducing cell cycle arrest and apoptosis. Additionally, further research can be conducted to improve its solubility in water and enhance its potential applications in various scientific fields.
In conclusion, 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a unique chemical compound that has shown potential in scientific research for its anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body, and it has been found to possess several biochemical and physiological effects. Although it has some limitations in lab experiments, there are several future directions for research on this compound, which can enhance its potential applications in various scientific fields.
Synthesis Methods
The synthesis method of 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 6-bromo-2-chloronicotinic acid with 6-ethoxy-1,3-benzothiazole-2-amine in the presence of triethylamine and DMF. The reaction mixture is then treated with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride to obtain the final product.
Scientific Research Applications
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential use in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also shown potential as a neuroprotective agent and in the treatment of Alzheimer's disease.
properties
Product Name |
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C18H17BrN2O4S |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C18H17BrN2O4S/c1-2-24-7-3-4-10-11(5-7)26-18(20-10)21-16(22)12-8-6-9-13(12)17(23)25-15(9)14(8)19/h3-5,8-9,12-15H,2,6H2,1H3,(H,20,21,22) |
InChI Key |
TVVIKOVZTMEYRS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)


![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)



